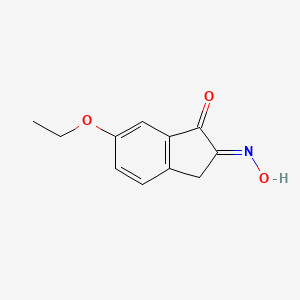
2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one is a compound belonging to the class of chromones, which are oxygen-containing heterocycles Chromones are known for their diverse biological and pharmaceutical activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one typically involves the condensation of appropriate starting materials under specific conditions. One common method includes the reaction of 2-benzylidene malononitriles with substituted resorcinols in the presence of methanol and calcium hydroxide at room temperature . This one-pot synthesis is efficient and yields the desired chromone derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of green solvents and catalysts is often preferred to minimize environmental impact. Techniques such as distillation and solvent extraction are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to different derivatives.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of 2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-3-phenyl-4H-chromen-4-one: Known for its anti-inflammatory properties.
5-Hydroxy-6,7-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one: Exhibits antioxidant activity.
Uniqueness
2-Ethyl-7-hydroxy-5-methyl-4H-chromen-4-one stands out due to its unique combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
62036-42-4 |
|---|---|
Molecular Formula |
C12H12O3 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
2-ethyl-7-hydroxy-5-methylchromen-4-one |
InChI |
InChI=1S/C12H12O3/c1-3-9-6-10(14)12-7(2)4-8(13)5-11(12)15-9/h4-6,13H,3H2,1-2H3 |
InChI Key |
DBAQTPJYPSIYMD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)C2=C(O1)C=C(C=C2C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



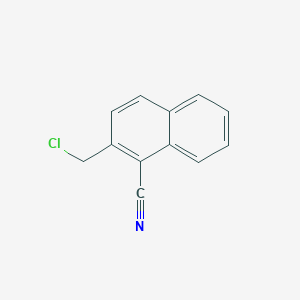
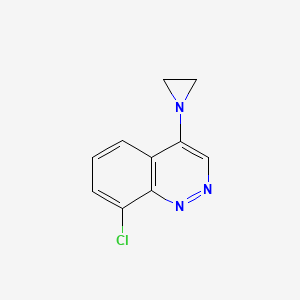

![4-Ethynyl-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B11895809.png)
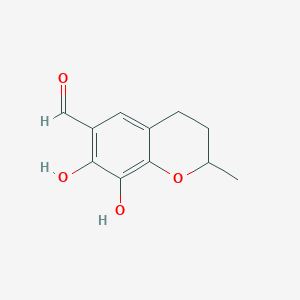

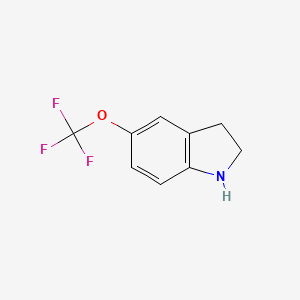
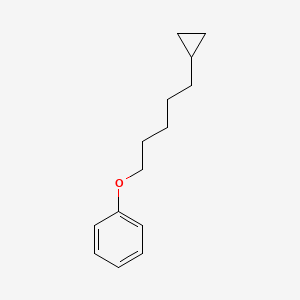

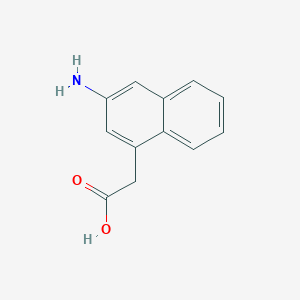
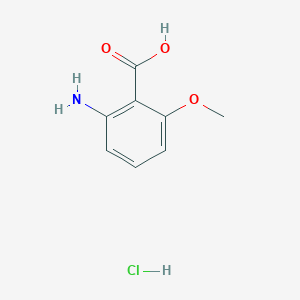
![6-(Pyridin-4-ylmethyl)-2,6-diazaspiro[3.4]octane](/img/structure/B11895862.png)
